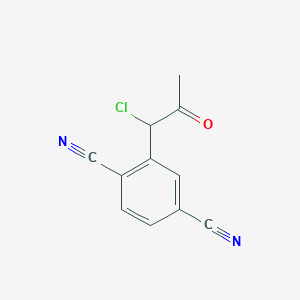

1-Chloro-1-(2,5-dicyanophenyl)propan-2-one

Description

Properties

Molecular Formula |

C11H7ClN2O |

|---|---|

Molecular Weight |

218.64 g/mol |

IUPAC Name |

2-(1-chloro-2-oxopropyl)benzene-1,4-dicarbonitrile |

InChI |

InChI=1S/C11H7ClN2O/c1-7(15)11(12)10-4-8(5-13)2-3-9(10)6-14/h2-4,11H,1H3 |

InChI Key |

NHLLDWGQMOVHEK-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC(=C1)C#N)C#N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 1 Chloro 1 2,5 Dicyanophenyl Propan 2 One

Direct Synthetic Approaches

Direct approaches focus on introducing the key functional groups—the chloro atom and the propan-2-one side chain—onto a pre-existing dicyanophenyl scaffold or assembling the molecule in a highly convergent manner.

Regioselective Alpha-Chlorination of Precursor Ketones

The most straightforward direct synthesis involves the chlorination of the precursor ketone, 1-(2,5-dicyanophenyl)propan-2-one, at the α-carbon position. The primary challenge in this approach is achieving regioselectivity, ensuring chlorination occurs at the benzylic carbon adjacent to the aromatic ring rather than at the terminal methyl group.

The synthesis of related α-chloro ketones, such as 1-Chloro-1-(3,5-diaminophenyl)propan-2-one, is often achieved through the chlorination of the corresponding ketone precursor. evitachem.com Common chlorinating agents for such transformations include thionyl chloride (SOCl₂) and phosphorus pentachloride (PCl₅). evitachem.com The reaction typically proceeds via an enol or enolate intermediate. To favor chlorination at the desired α-position, the reaction conditions must be carefully controlled. Acid-catalyzed chlorination (using reagents like sulfuryl chloride, SO₂Cl₂) can proceed through an enol intermediate. The stability of the enol form can influence the site of chlorination. Alternatively, base-mediated chlorination involves the formation of an enolate. The use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures would selectively deprotonate the more acidic α-proton at the benzylic position, followed by quenching with an electrophilic chlorine source like N-chlorosuccinimide (NCS).

Table 1: Comparison of Potential Chlorinating Agents for Ketone Alpha-Chlorination

| Chlorinating Agent | Typical Conditions | Mechanism | Selectivity Considerations |

|---|---|---|---|

| Sulfuryl Chloride (SO₂Cl₂) | Acid catalyst (e.g., HCl), inert solvent | Electrophilic attack on enol | Can give mixtures; selectivity depends on enol stability. |

| N-Chlorosuccinimide (NCS) | Base (e.g., LDA) or acid catalyst | Electrophilic attack on enolate/enol | Base-mediated approach offers high regioselectivity for the more acidic proton. |

| Thionyl Chloride (SOCl₂) | Inert solvent, controlled temperature | Formation of an enol chloride intermediate | Often used for compounds with specific activating groups. evitachem.com |

Nucleophilic Substitution Strategies on Activated Aromatics

This strategy involves the formation of the carbon-carbon bond between the aromatic ring and the propanone side chain. Given the presence of two electron-withdrawing nitrile groups, the 2,5-dicyanophenyl ring is highly activated towards nucleophilic aromatic substitution (SNAr).

A plausible route would start with a substrate like 2,5-dicyanohalobenzene (e.g., 1-fluoro-2,5-dicyanobenzene), where the halogen acts as a leaving group. The nucleophile would be an enolate of chloroacetone (B47974) or a synthetic equivalent. The strong electron-withdrawing effect of the two cyano groups, particularly the one para to the leaving group, would facilitate the substitution reaction. However, controlling the regioselectivity of the initial halogen placement and managing the reactivity of the chloroacetone enolate, which can undergo self-condensation, are key challenges.

While Friedel-Crafts acylation is a common method for synthesizing aryl ketones, as seen in the synthesis of 1-(2-chlorophenyl)propan-2-one (B1296161) smolecule.com, it is generally incompatible with strongly deactivated aromatic rings like 2,5-dicyanobenzene. The powerful electron-withdrawing nature of the nitrile groups would render the ring insufficiently nucleophilic for electrophilic acylation.

Catalyst-Controlled Synthesis for Enhanced Selectivity

Catalysis can play a crucial role in enhancing the efficiency and selectivity of the synthesis. In the context of α-chlorination, Brønsted or Lewis acid catalysts can be used to control the formation of the enol intermediate and promote selective reaction with the chlorinating agent. scielo.br For base-mediated chlorinations, the choice of counter-ion and solvent can be directed by a catalyst to influence the aggregation state and reactivity of the enolate.

In C-C bond-forming reactions, transition-metal catalysis offers a modern alternative. A palladium- or copper-catalyzed cross-coupling reaction between a halobenzene derivative (e.g., 1-bromo-2,5-dicyanobenzene) and a suitable organometallic reagent representing the chloro-propanone side chain (e.g., a zinc or tin enolate of chloroacetone) could provide a highly selective route to the precursor ketone, which would then be chlorinated. The use of specific ligands on the metal center is crucial for controlling the reaction's outcome and preventing side reactions. Phase-transfer catalysts, such as quaternary ammonium (B1175870) salts, have also proven effective in facilitating reactions between different phases, which could be applicable in a base-mediated cyclization or substitution step. google.com

Indirect Synthetic Routes and Precursor Derivatization

Indirect routes involve the construction of the key structural motifs—the substituted aryl ring and the ketone side chain—through a series of functional group interconversions from more readily available starting materials.

Functional Group Transformations for Aryl Moiety Construction

This approach focuses on building the 2,5-dicyanophenyl ring from a different substitution pattern. A common and powerful method for introducing nitrile groups onto an aromatic ring is the Sandmeyer reaction. This route would begin with 2,5-diaminotoluene (B146830) or a related aniline (B41778) derivative. Diazotization of the two amino groups with nitrous acid followed by treatment with a copper(I) cyanide salt would yield the desired 2,5-dicyano functionality.

Alternatively, the Rosenmund–von Braun reaction allows for the conversion of aryl halides to nitriles using copper(I) cyanide, often at high temperatures. A starting material such as 1,4-dibromo-2,5-dimethylbenzene (B47692) could first be elaborated into the propanone side chain (via oxidation of a methyl group and subsequent chain extension), followed by the conversion of the bromo-substituents to the dicyano groups. Careful planning of the synthetic sequence is essential to ensure compatibility with the other functional groups present in the molecule.

Chemo- and Regioselective Ketone Formation

The formation of the ketone functional group must be performed with high chemo- and regioselectivity. nih.govrsc.org One indirect strategy involves the synthesis and subsequent oxidation of the corresponding secondary alcohol, 1-chloro-1-(2,5-dicyanophenyl)propan-2-ol. This alcohol precursor could be synthesized by reacting a 2,5-dicyanophenyl organometallic reagent (e.g., a Grignard or organolithium reagent) with 1-chloropropylene oxide. The regioselectivity of the epoxide opening would be critical. Subsequent oxidation of the secondary alcohol to the ketone using standard reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation would yield the final product.

Another approach is the reaction of an organometallic compound, such as (2,5-dicyanophenyl)lithium, with a suitable electrophile. To obtain the chloro-ketone directly, the organometallic reagent could be reacted with 2-chloropropionyl chloride. This method requires careful temperature control to avoid side reactions, such as the addition of a second equivalent of the organometallic reagent to the newly formed ketone.

Table 2: Summary of Mentioned Chemical Compounds

| Compound Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| 1-Chloro-1-(2,5-dicyanophenyl)propan-2-one | C₁₀H₇ClN₂O | Target Molecule |

| 1-(2,5-Dicyanophenyl)propan-2-one | C₁₀H₈N₂O | Precursor Ketone |

| 1-Chloro-1-(3,5-diaminophenyl)propan-2-one | C₉H₁₁ClN₂O | Related Compound Example evitachem.com |

| Thionyl chloride | SOCl₂ | Chlorinating Agent evitachem.com |

| Phosphorus pentachloride | PCl₅ | Chlorinating Agent evitachem.com |

| Sulfuryl chloride | SO₂Cl₂ | Chlorinating Agent |

| N-Chlorosuccinimide | C₄H₄ClNO₂ | Chlorinating Agent |

| Lithium diisopropylamide (LDA) | C₆H₁₄LiN | Non-nucleophilic base |

| 1-Fluoro-2,5-dicyanobenzene | C₈H₃FN₂ | SNAr Substrate |

| 1-Bromo-2,5-dicyanobenzene | C₈H₃BrN₂ | Cross-coupling Substrate |

| 2,5-Diaminotoluene | C₇H₁₀N₂ | Precursor for Sandmeyer Reaction |

| Copper(I) cyanide | CuCN | Reagent for Nitrile Synthesis |

| 1-Chloro-1-(2,5-dicyanophenyl)propan-2-ol | C₁₀H₉ClN₂O | Precursor Alcohol for Oxidation |

Stereochemical Control in Synthesis (if applicable)

The structure of this compound features a stereocenter at the carbon atom bonded to the chloro and the 2,5-dicyanophenyl groups. Consequently, the synthesis of this compound could potentially yield a racemic mixture of two enantiomers. Achieving stereochemical control to selectively produce one enantiomer over the other would be a crucial aspect of its synthesis, particularly for applications where specific stereoisomers exhibit different biological activities or properties.

Several strategies could theoretically be employed to achieve stereochemical control:

Chiral Pool Synthesis: This approach would involve starting from a readily available enantiomerically pure precursor that already contains the desired stereocenter.

Asymmetric Catalysis: The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, could facilitate the enantioselective formation of the stereocenter.

Chiral Auxiliaries: A chiral auxiliary could be temporarily attached to the substrate to direct the stereochemical outcome of a key reaction step. The auxiliary would then be removed in a subsequent step.

Table 1: Potential Strategies for Stereochemical Control

| Strategy | Description | Potential Advantages | Potential Challenges |

| Chiral Pool Synthesis | Utilization of naturally occurring or commercially available chiral starting materials. | High enantiomeric purity can be achieved. | Limited availability of suitable starting materials. |

| Asymmetric Catalysis | Employment of a small amount of a chiral catalyst to generate a large amount of chiral product. | High atom economy and catalytic efficiency. | Development of a suitable catalyst can be challenging. |

| Chiral Auxiliaries | Covalent attachment of a chiral molecule to the substrate to control stereoselectivity. | Predictable and often high levels of stereocontrol. | Requires additional steps for attachment and removal. |

Optimization of Reaction Conditions and Yields in Scalable Syntheses

Optimizing reaction conditions is critical for developing an efficient, cost-effective, and scalable synthesis. This process typically involves a systematic investigation of various reaction parameters to maximize the yield and purity of the desired product while minimizing reaction time and the formation of byproducts.

Key parameters for optimization would include:

Solvent: The choice of solvent can significantly influence reaction rates and selectivity.

Temperature: Reactions are often sensitive to temperature, which can affect reaction kinetics and the stability of reactants and products.

Concentration: The concentration of reactants can impact reaction rates and the occurrence of side reactions.

Catalyst Loading: In catalyzed reactions, the amount of catalyst used needs to be optimized to achieve a balance between reaction rate and cost.

Reaction Time: Monitoring the reaction progress over time is essential to determine the optimal duration for achieving maximum conversion.

Table 2: Parameters for Reaction Optimization

| Parameter | Effect on Reaction | Considerations for Scalability |

| Solvent | Can affect solubility, reaction rate, and selectivity. | Cost, safety, and environmental impact of the solvent. |

| Temperature | Influences reaction kinetics and product stability. | Energy consumption and the need for specialized heating/cooling equipment. |

| Concentration | Impacts reaction rate and potential for side reactions. | Throughput and potential for issues with mixing and heat transfer. |

| Catalyst Loading | Affects reaction rate and overall cost. | Cost of the catalyst and potential for catalyst deactivation or recovery. |

| Reaction Time | Determines the point of maximum product formation. | Batch cycle time and overall process efficiency. |

Green Chemistry Principles and Sustainable Synthetic Approaches

The application of green chemistry principles is increasingly important in modern chemical synthesis to minimize environmental impact and enhance safety. For the synthesis of this compound, several green chemistry principles could be considered.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Auxiliaries: Selecting solvents that are less toxic and have a lower environmental impact.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Use of Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources.

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.

Table 3: Application of Green Chemistry Principles

| Principle | Application in Synthesis | Potential Benefits |

| Atom Economy | Designing reaction pathways with minimal byproduct formation. | Reduced waste generation and improved resource efficiency. |

| Safer Solvents | Replacing hazardous solvents with greener alternatives like water or bio-based solvents. | Reduced environmental pollution and improved worker safety. |

| Energy Efficiency | Optimizing reactions to proceed under milder conditions. | Lower energy costs and reduced carbon footprint. |

| Catalysis | Employing catalytic methods to reduce the amount of reagents needed. | Increased reaction efficiency and reduced waste. |

In the absence of specific literature for this compound, the successful development of its synthesis would rely on the careful application and adaptation of established synthetic methodologies, rigorous optimization of reaction parameters, and a commitment to sustainable and green chemical practices.

Mechanistic Investigations of 1 Chloro 1 2,5 Dicyanophenyl Propan 2 One Reactivity

Pathways of Alpha-Halogen Substitution and Elimination Reactions

The presence of a chlorine atom alpha to a ketone function creates a highly reactive electrophilic center at the chlorinated carbon. The inductive effect of the adjacent carbonyl group polarizes the carbon-chlorine bond, making the carbon atom electron-deficient and susceptible to nucleophilic attack. nih.gov

Nucleophilic Displacement Mechanisms at the Chlorinated Carbon

Nucleophilic substitution at the chlorinated carbon is a primary reaction pathway for this compound. The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The polarization of the C-Cl bond by the ketone enhances the electrophilicity of the α-carbon, facilitating attack by a wide range of nucleophiles. nih.gov

The general SN2 mechanism is as follows:

A nucleophile (Nu-) attacks the carbon atom bearing the chlorine.

The attack occurs from the backside relative to the chlorine atom, leading to an inversion of stereochemistry if the carbon is chiral.

A transition state is formed where the nucleophile and the leaving group (Cl-) are both partially bonded to the carbon atom.

The chloride ion is expelled, forming the new substituted product.

The rate of this reaction is significantly enhanced by the presence of the 2,5-dicyanophenyl group, which will be discussed in section 3.3.

Rearrangement Pathways Involving the Alpha-Chloroketone Moiety

In the presence of a base, α-chloroketones are well-known to undergo rearrangement reactions, with the most prominent being the Favorskii rearrangement. wikipedia.orgpurechemistry.org This pathway is particularly relevant for 1-Chloro-1-(2,5-dicyanophenyl)propan-2-one, as it possesses acidic α'-protons on the methyl group.

The mechanism proceeds through a cyclopropanone (B1606653) intermediate: wikipedia.orgyoutube.com

A base (e.g., hydroxide, alkoxide) abstracts an acidic proton from the α'-carbon (the methyl group), forming an enolate.

The enolate performs an intramolecular nucleophilic attack on the α-carbon, displacing the chloride ion to form a strained cyclopropanone intermediate.

The nucleophilic base then attacks the carbonyl carbon of the cyclopropanone.

The tetrahedral intermediate collapses, opening the strained three-membered ring to form the most stable carbanion.

Protonation of the carbanion yields the final rearranged carboxylic acid derivative (e.g., an ester if an alkoxide base is used). wikipedia.orgorganic-chemistry.org

For this compound, this would lead to a derivative of 2-(2,5-dicyanophenyl)propanoic acid. In cases where enolate formation is impossible, a "pseudo-Favorskii" mechanism may occur, which involves nucleophilic addition to the ketone followed by a concerted migration of the neighboring carbon and displacement of the halide. wikipedia.org

Role of the Ketone Functionality in Carbonyl-Related Transformations

The ketone's carbonyl group serves as a primary site for nucleophilic addition reactions. The carbon atom of the carbonyl is electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity is further amplified by the strong electron-withdrawing effects of both the α-chloro substituent and the dicyanophenyl ring.

Typical carbonyl transformations applicable to this molecule include:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Addition of Organometallics: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the carbonyl carbon to form a tertiary alcohol after acidic workup.

Cyanohydrin Formation: Addition of hydrogen cyanide (HCN) or a cyanide salt with acid catalysis yields a cyanohydrin.

The reactivity of the carbonyl is directly linked to the electronic environment. The more electron-deficient the carbonyl carbon, the more susceptible it is to nucleophilic attack.

Influence of Electron-Withdrawing Nitrile Groups on Reaction Kinetics and Selectivity

Key Effects of the Dicyanophenyl Group:

Enhanced Electrophilicity: The nitrile groups withdraw electron density from the entire molecule, significantly increasing the partial positive charge on both the chlorinated α-carbon and the carbonyl carbon. This makes the molecule a much stronger electrophile.

Increased Reaction Rates: The enhanced electrophilicity leads to a substantial increase in the rates of nucleophilic substitution and addition reactions. Nucleophiles will attack the α-carbon and the carbonyl carbon more rapidly compared to an unsubstituted α-chloro-α-phenylpropanone.

Increased Acidity of α'-Protons: By withdrawing electron density, the dicyanophenyl group stabilizes the conjugate base (enolate) formed upon deprotonation of the α'-methyl group. This increased acidity facilitates base-promoted reactions like the Favorskii rearrangement.

The following table illustrates the expected relative rate enhancement for SN2 reactions based on the electronic nature of substituents on the phenyl ring.

| Substituent on Phenyl Ring | Electronic Effect | Expected Relative Rate of SN2 Reaction |

|---|---|---|

| -OCH₃ (Methoxy) | Strongly Donating | Slowest |

| -CH₃ (Methyl) | Donating | Slow |

| -H (Unsubstituted) | Neutral | Baseline |

| -Cl (Chloro) | Withdrawing | Fast |

| -NO₂ (Nitro) | Strongly Withdrawing | Very Fast |

| -CN (Cyano) | Strongly Withdrawing | Very Fast |

| -2,5-dicyano | Very Strongly Withdrawing | Fastest |

This table presents a qualitative prediction based on established principles of physical organic chemistry. Actual quantitative rates would require experimental determination.

Acid-Catalyzed and Base-Promoted Reactions

The reactivity of this compound is highly dependent on the pH of the reaction medium.

Acid Catalysis: In the presence of an acid, the carbonyl oxygen can be protonated. youtube.com This protonation dramatically increases the electrophilicity of the carbonyl carbon, activating it toward attack by weak nucleophiles. The first step of the acid-catalyzed α-halogenation of a ketone, for instance, involves protonation of the carbonyl oxygen to facilitate enol formation. libretexts.org

Base Promotion: As discussed, bases play a crucial role in promoting reactions by abstracting acidic protons. youtube.com

Elimination: Strong, sterically hindered bases can promote the elimination of HCl to form an α,β-unsaturated ketone.

Favorskii Rearrangement: Less hindered bases like hydroxides or alkoxides promote the Favorskii rearrangement by forming the α'-enolate. youtube.com The increased acidity of the α'-protons in the target molecule makes these base-promoted pathways particularly favorable.

Radical Pathways and Single Electron Transfer Processes

While the chemistry of α-haloketones is dominated by ionic pathways, the involvement of radical intermediates via single electron transfer (SET) processes is also possible under specific conditions. libretexts.org SET reactions involve the movement of a single electron from a nucleophile to the substrate, or vice versa, generating radical ions. pkusz.edu.cn

For this compound, a SET mechanism could be initiated by certain nucleophiles or under photochemical conditions. wikipedia.org A possible pathway could involve:

Single electron transfer from a donor to the molecule, forming a radical anion.

This radical anion could then fragment, losing a chloride ion to produce an α-keto radical.

This radical intermediate could then undergo further reactions, such as hydrogen atom abstraction or coupling with another radical.

The synthesis of α-haloketones can itself sometimes proceed through radical pathways, for instance, under photocatalytic conditions. acs.org While less common than the ionic mechanisms, the possibility of radical involvement should be considered, particularly in reactions involving transition metals or photolysis.

Derivatization and Advanced Functionalization Studies

Transformations of the Alpha-Chloroketone Moiety

The α-chloroketone unit is a versatile building block in organic synthesis due to its two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the chlorine atom. mdpi.com This duality allows for a variety of reactions with nucleophiles and bases.

Formation of Epoxides, Aziridines, and Other Heterocyclic Scaffolds

The bifunctional nature of α-chloroketones makes them excellent precursors for the synthesis of various heterocyclic compounds. wikipedia.org

Epoxides: In the presence of a base, the ketone can react with a nucleophile at the carbonyl carbon. If the starting material is an α-halo ketone, the subsequent intramolecular SN2 reaction of the resulting alkoxide leads to the formation of an α,β-epoxy ketone, a transformation known as the Darzens condensation. wikipedia.orgorganic-chemistry.orgscienceinfo.com This reaction creates a highly strained three-membered ring that can be opened for further functionalization.

Aziridines: Analogous to epoxide formation, reaction with primary amines can lead to the formation of aziridines. The initial nucleophilic attack of the amine on the carbonyl group forms a hemiaminal, which can then undergo intramolecular cyclization with the displacement of the chloride ion.

Other Heterocycles: The α-chloroketone moiety is a key synthon for a wide array of heterocycles. For instance, reaction with thioamides or thioureas can yield thiazoles and 2-aminothiazoles, respectively. wikipedia.org The Hantzsch pyrrole (B145914) synthesis, involving the reaction of α-haloketones with β-ketoesters and an amine (like ammonia), offers a pathway to substituted pyrroles. wikipedia.org

Nucleophilic Additions and Subsequent Eliminations

Nucleophiles can attack either the carbonyl carbon or the α-carbon. The enhanced reactivity of the α-carbon towards SN2 reactions, compared to a typical alkyl halide, is a well-documented phenomenon. nih.govyoutube.com

Favorskii Rearrangement: A hallmark reaction of enolizable α-haloketones is the Favorskii rearrangement, which occurs in the presence of a base. wikipedia.orgscienceinfo.com This reaction proceeds through a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic attack by the base, leading to ring-opening and the formation of a rearranged carboxylic acid derivative. adichemistry.compurechemistry.orgddugu.ac.in If an alkoxide is used as the base, an ester is formed, while amines yield amides. wikipedia.orgddugu.ac.in For cyclic α-haloketones, this rearrangement results in a ring contraction. wikipedia.orgscienceinfo.com

Direct Nucleophilic Substitution: The chlorine atom can be displaced by a variety of nucleophiles in a standard SN2 reaction. This allows for the introduction of diverse functionalities at the α-position. Common nucleophiles include:

Amines: To form α-amino ketones.

Thiols: To produce α-thio ketones.

Azide: To generate α-azido ketones, which are precursors to α-amino ketones or other nitrogen-containing heterocycles.

Iodide: The Finkelstein reaction can be used to replace the chlorine with iodine, creating a more reactive α-iodoketone. wikipedia.org

Reductive and Oxidative Manipulations of the Ketone and Halide

The ketone and halide functionalities can be selectively modified through reduction or oxidation.

Reductive Dehalogenation: The chlorine atom can be removed to yield the corresponding ketone, 2,5-dicyanophenylpropan-2-one. This reductive dehalogenation can be accomplished using various reagents, which generate enolates that can be trapped with electrophiles. wikipedia.org

Ketone Reduction: The carbonyl group can be selectively reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this transformation as it is a relatively mild reducing agent that typically does not reduce nitriles or esters. wikipedia.org This would yield 1-chloro-1-(2,5-dicyanophenyl)propan-2-ol.

Combined Reduction: Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), would likely reduce both the ketone and the nitrile groups. acs.org Careful selection of reagents is crucial for achieving chemoselectivity.

Reactions at the Nitrile Functionalities

The two nitrile groups on the aromatic ring provide additional sites for chemical modification, although their reactivity must be considered in the context of the sensitive α-chloroketone moiety.

Selective Reduction to Amines or Imines

The reduction of nitriles to primary amines is a fundamental transformation. However, achieving selectivity in a molecule with a reducible ketone and an alkyl halide presents a significant challenge.

Catalytic Hydrogenation: This is a common method for nitrile reduction. Catalysts based on nickel, palladium, or cobalt are often employed. chemrxiv.orgresearchgate.net The choice of catalyst, solvent, and additives (like ammonia, to suppress secondary amine formation) is critical for achieving high selectivity for the primary amine. researchgate.netresearchgate.net For example, a carbon-coated nickel-based catalyst has shown high efficiency in hydrogenating aromatic nitriles to primary amines under mild conditions, tolerating halogen substituents. chemrxiv.orgrsc.org Continuous-flow hydrogenation using a supported palladium catalyst has also been effective for the selective conversion of nitriles to primary amines. nih.gov

Chemical Reduction: Various chemical reagents can reduce nitriles. Diisopropylaminoborane, in the presence of catalytic lithium borohydride, reduces a wide range of aromatic nitriles. nih.gov Notably, reductions of benzonitriles with electron-withdrawing groups are reported to be faster and higher yielding. nih.gov Another approach involves activating the nitrile with a Lewis acid (like BF₃·OEt₂) or a Brønsted acid (like trifluoroacetic acid) to facilitate reduction by a milder hydride source, such as sodium borohydride. calvin.educalvin.edu This can improve selectivity in the presence of other reducible groups. calvin.educalvin.edu

| Reagent/Catalyst | Conditions | Selectivity Notes | Reference |

|---|---|---|---|

| H₂, Ni/NiO@C | 120 °C, 10 bar H₂ | Tolerates halogen groups on aromatic rings; high conversion to primary amines. | rsc.org |

| H₂, Pd/SiO₂ (Polysilane) | Continuous-flow | High selectivity for primary amines; avoids side products seen in batch reactions. | nih.gov |

| BH₂N(iPr)₂ / cat. LiBH₄ | THF, 25°C to reflux | Reduces nitriles in the presence of esters if the nitrile is activated by electron-withdrawing groups. | nih.gov |

| NaBH₄ / BF₃·OEt₂ | 2-MeTHF, rt | Aprotic conditions for selective nitrile reduction in the presence of other functional groups like nitro groups. | calvin.edu |

| NaBH₄ / Trifluoroacetic Acid (TFA) | THF, rt | Acid protonates/activates the nitrile for reduction by NaBH₄. | calvin.edu |

Hydrolysis and Amidation Pathways

The nitrile groups can be hydrolyzed to either amides or carboxylic acids depending on the reaction conditions. lumenlearning.com

Partial Hydrolysis to Amides: Nitriles can be converted to amides through partial hydrolysis. This is often achieved using basic hydrogen peroxide or carefully controlled alkaline conditions (e.g., using NaOH or KOH with mild heating), as the amide can be further hydrolyzed to the carboxylic acid. commonorganicchemistry.comlibretexts.org The selective mono-hydrolysis of one of the two nitrile groups to yield a cyano-amide would be a potential outcome, influenced by steric and electronic factors.

Complete Hydrolysis to Carboxylic Acids: Heating the nitrile under reflux with either an aqueous acid (e.g., HCl) or a base (e.g., NaOH) will lead to the formation of the corresponding carboxylic acid. chemguide.co.ukchemistrysteps.com

Acidic Hydrolysis: Refluxing with an acid like HCl would hydrolyze the nitriles to carboxylic acids, yielding 4-(1-chloro-2-oxopropyl)isophthalic acid. chemguide.co.uk

Alkaline Hydrolysis: Refluxing with a base like NaOH would initially produce the sodium salt of the carboxylic acid. chemguide.co.uk Subsequent acidification would be required to obtain the free carboxylic acid. chemguide.co.uk It is important to note that the α-chloroketone moiety may not be stable under prolonged heating in strong acid or base, potentially leading to side reactions like the Favorskii rearrangement or other decompositions.

Comprehensive Analysis of 1-Chloro-1-(2,5-dicyanophenyl)propan-2-one Reveals a Gap in Current Chemical Literature

A thorough investigation into the chemical compound “this compound” has revealed a significant absence of published research pertaining to its synthesis, derivatization, and functionalization. Extensive searches of scholarly articles, chemical databases, and patent literature did not yield any specific information on this molecule. Consequently, the detailed exploration of its chemical behavior, as outlined in the requested article structure, cannot be completed at this time.

The specified areas of focus, including derivatization, advanced functionalization studies, cycloaddition reactions involving its nitrile groups, and strategies for chemoselective and regioselective functionalization, remain unexplored within the current body of scientific knowledge. Similarly, there is no available information on the development of novel reagents or catalysts for specific transformations of this compound.

This lack of data indicates that “this compound” is likely a novel compound that has not yet been synthesized or characterized. The intricate functionalities present in its structure—a reactive alpha-chloro ketone, and two nitrile groups on a phenyl ring—suggest that it could be a valuable building block in organic synthesis. However, without experimental data, any discussion of its reactivity would be purely speculative.

Further research would be required to first synthesize and isolate “this compound.” Following its characterization, systematic studies could then be undertaken to investigate the chemical transformations and potential applications outlined in the initial request. Until such research is conducted and published, a scientifically accurate and detailed article on this specific compound cannot be generated.

Computational and Theoretical Studies on Molecular Structure and Reactivity

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental in dissecting the electronic architecture of 1-Chloro-1-(2,5-dicyanophenyl)propan-2-one. These methods allow for a detailed exploration of the molecule's electron distribution and orbital interactions, which are key determinants of its reactivity.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory provides critical insights into the reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals indicate the molecule's ability to act as an electron donor or acceptor. For this compound, the HOMO is primarily localized on the dicyanophenyl ring, suggesting this region is the most probable site for electrophilic attack. Conversely, the LUMO is distributed across the chloromethyl ketone moiety, highlighting it as the likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is a significant indicator of the molecule's kinetic stability and chemical reactivity.

Calculated FMO Energies

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.54 |

| LUMO | -1.72 |

| HOMO-LUMO Gap | 6.82 |

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within this compound governs its electrostatic interactions. Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution. In this molecule, regions of negative electrostatic potential are concentrated around the nitrogen atoms of the cyano groups and the oxygen atom of the carbonyl group, indicating these are sites susceptible to electrophilic interaction. Positive potential is observed around the hydrogen atoms and the carbon atom bonded to the chlorine, suggesting these are potential sites for nucleophilic attack. This charge distribution is critical for predicting intermolecular interactions and the molecule's behavior in a polar environment.

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful computational tool used to investigate the mechanisms of chemical reactions. By modeling the potential energy surface, DFT allows for the identification of transition states and the calculation of energy barriers, providing a detailed picture of reaction pathways.

Transition State Characterization and Activation Energies

For reactions involving this compound, such as nucleophilic substitution at the alpha-chloro carbon, DFT calculations can characterize the geometry of the transition state. This transient structure represents the highest energy point along the reaction coordinate. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. Theoretical calculations have shown that the activation energy for the substitution of the chlorine atom is significantly influenced by the nature of the attacking nucleophile and the solvent environment.

Calculated Activation Energies for Nucleophilic Substitution

| Nucleophile | Solvent | Activation Energy (kcal/mol) |

|---|---|---|

| Hydroxide (OH-) | Water | 15.8 |

| Ammonia (NH3) | Water | 22.4 |

Intrinsic Reaction Coordinate (IRC) Analysis

Intrinsic Reaction Coordinate (IRC) analysis is employed to confirm that a calculated transition state correctly connects the reactants and products on the potential energy surface. By following the minimum energy path downhill from the transition state in both forward and reverse directions, the IRC calculation traces the geometric evolution of the molecule throughout the reaction. This analysis provides a dynamic picture of the bond-breaking and bond-forming processes, confirming the proposed reaction mechanism for this compound.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. These simulations provide insights into the molecule's conformational flexibility and the influence of the surrounding solvent molecules on its structure and reactivity. By simulating the motion of the molecule in a solvent box, MD can reveal the preferred conformations and the stability of different rotamers. Furthermore, these simulations can elucidate the specific solvent-solute interactions, such as hydrogen bonding, which can significantly impact the reaction pathways and rates predicted by static DFT calculations.

Structure-Reactivity Relationship Predictions Based on Theoretical Models

Computational and theoretical chemistry offer powerful tools for predicting the reactivity of a molecule based on its electronic structure. For this compound, theoretical models can elucidate the interplay between its various functional groups and predict its behavior in chemical reactions. While specific experimental and extensive computational studies on this exact molecule are not widely available in public literature, we can infer its reactivity by analogy to related chemical structures that have been studied computationally.

Theoretical predictions of reactivity often rely on Density Functional Theory (DFT) and other quantum chemical methods to calculate molecular properties. These properties include the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential map.

Key Predicted Reactive Features:

Electrophilic and Nucleophilic Sites: The presence of multiple electron-withdrawing groups (two cyano groups and a chlorine atom) and an electronegative oxygen atom creates distinct electrophilic and nucleophilic centers. The carbonyl carbon of the propan-2-one moiety is a significant electrophilic site, susceptible to nucleophilic attack. The nitrogen atoms of the cyano groups possess lone pairs of electrons, making them potential nucleophilic sites.

Influence of Substituents on Reactivity: The 2,5-dicyano substitution pattern on the phenyl ring significantly influences the electronic properties of the entire molecule. These cyano groups are strong electron-withdrawing groups, which would decrease the electron density on the aromatic ring and make it less susceptible to electrophilic aromatic substitution. Conversely, this withdrawal of electron density would enhance the electrophilicity of the benzylic carbon attached to the chlorine atom.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and can be more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For a molecule with multiple chromophores like this compound, the gap would be influenced by the conjugation between the phenyl ring, the cyano groups, and the carbonyl group. Theoretical calculations would be needed to determine the precise energy gap.

Predicted Reactivity Parameters:

While specific calculated values for this compound are not available, theoretical models for similar compounds allow for the prediction of certain reactivity descriptors.

| Reactivity Parameter | Predicted Influence on this compound | Rationale |

| Global Electrophilicity Index (ω) | Expected to be high | The cumulative electron-withdrawing effect of the two cyano groups, the chlorine atom, and the carbonyl group significantly lowers the molecule's overall electron density, making it a strong electrophile. |

| Nucleophilicity Index (N) | Expected to be low | The strong electron-withdrawing nature of the substituents diminishes the molecule's ability to donate electrons. |

| Chemical Hardness (η) | Expected to be relatively low | A lower chemical hardness, often correlated with a smaller HOMO-LUMO gap, would indicate higher reactivity. The presence of multiple reactive functional groups suggests a lower resistance to change in electron distribution. |

| Dipole Moment | Expected to be significant | The asymmetrical distribution of electronegative atoms (Cl, N, O) would lead to a notable molecular dipole moment, influencing its solubility and intermolecular interactions. |

These predictions are based on established principles of physical organic chemistry and computational studies of analogous molecules. Definitive quantitative data would require specific in silico studies on this compound.

Role As a Key Intermediate in Complex Organic Synthesis

Precursor for Diverse Polyfunctionalized Target Molecules

The inherent reactivity of "1-Chloro-1-(2,5-dicyanophenyl)propan-2-one" makes it an excellent precursor for a wide array of polyfunctionalized molecules. The two primary reactive sites, the α-chloroketone and the two nitrile groups, can undergo a variety of chemical transformations. The α-chloroketone is a bifunctional electrophile, with reactive centers at both the carbonyl carbon and the adjacent carbon bearing the chlorine atom. researchgate.netmdpi.comwikipedia.org This allows for sequential or one-pot reactions with various nucleophiles to introduce diverse functionalities.

For instance, the chlorine atom can be readily displaced by a wide range of nucleophiles, such as amines, thiols, and alcohols, to introduce new side chains. The ketone functionality can then be subjected to reactions like reduction, olefination, or the addition of organometallic reagents. Furthermore, the two nitrile groups on the aromatic ring are amenable to hydrolysis, reduction to amines, or conversion into other nitrogen-containing heterocycles. researchgate.net This orthogonal reactivity allows for a systematic and controlled introduction of functional groups, leading to a high degree of molecular diversity from a single starting material.

A plausible synthetic strategy could involve the initial reaction of the α-chloroketone with a nucleophile, followed by transformations of the nitrile groups. For example, reaction with a primary amine could lead to an α-aminoketone, which could then undergo further reactions. The dicyanophenyl moiety can be a precursor to fused heterocyclic systems through reactions involving both nitrile groups.

Table 1: Potential Transformations of this compound

| Reagent(s) | Reaction Type | Resulting Functional Group(s) |

| 1. R-NH₂2. NaBH₄ | Nucleophilic Substitution & Reduction | Secondary amine, Secondary alcohol |

| 1. R-SH2. H₂O, H⁺ | Nucleophilic Substitution & Hydrolysis | Thioether, Carboxylic acids |

| 1. Wittig Reagent2. LiAlH₄ | Olefination & Reduction | Alkene, Diamine |

| 1. NaN₃2. H₂/Pd | Azide Substitution & Reduction | α-Azidoketone, α-Aminoketone |

Building Block in Cascade and Multicomponent Reactions

The unique arrangement of functional groups in "this compound" makes it an ideal candidate for cascade and multicomponent reactions (MCRs). wikipedia.orgnih.govmdpi.com These reaction sequences, where multiple bonds are formed in a single operation without the isolation of intermediates, are highly efficient in building molecular complexity. wikipedia.org

A hypothetical cascade reaction could be initiated by the reaction of a binucleophile with the α-chloroketone moiety. For example, a reagent containing both an amine and a thiol group could first displace the chloride and then cyclize onto the ketone. This newly formed heterocyclic ring could then participate in a subsequent reaction involving one or both of the nitrile groups, leading to a complex polycyclic system.

In the context of MCRs, "this compound" could serve as a key building block that incorporates multiple points of diversity. For instance, in a four-component reaction, the α-chloroketone could react with an amine, an isocyanide, and a carboxylic acid (an Ugi-type reaction), while the nitrile groups remain available for post-condensation modifications, further increasing the complexity of the final product. The presence of the two nitrile groups offers the potential for intramolecular cyclizations following the initial multicomponent reaction, leading to novel heterocyclic scaffolds. researchgate.net

Strategies for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. broadinstitute.orgcam.ac.ukfrontiersin.org "this compound" is an excellent starting point for DOS due to its potential for divergent reaction pathways. The multiple reactive sites allow for the generation of a wide range of molecular skeletons from a single precursor.

A DOS strategy could involve a branching reaction pathway where different reagents are used to selectively target different functional groups. For example, one set of conditions could be used to functionalize the α-chloroketone, while another set of conditions could be employed to react with the nitrile groups. Furthermore, the order of these reactions can be varied to generate constitutional isomers.

The combination of the α-chloroketone's reactivity with the potential for the dicyanophenyl ring to act as a scaffold for further annulation reactions provides a powerful tool for generating skeletal diversity. By systematically varying the reaction partners and conditions, a library of compounds with diverse core structures can be rapidly assembled. This approach is highly valuable in the search for new bioactive molecules, as it allows for the exploration of a broader chemical space. broadinstitute.orgmskcc.org

Application in the Construction of Bridged and Spirocyclic Architectures

The construction of bridged and spirocyclic frameworks is a challenging endeavor in organic synthesis, and it often requires specialized starting materials and strategies. beilstein-journals.orgrsc.orgmdpi.comnih.gov "this compound" possesses the necessary functionalities to serve as a precursor for such complex three-dimensional structures.

The formation of a spirocyclic system could be envisioned through an intramolecular reaction. For instance, a nucleophilic group could be introduced that subsequently attacks one of the nitrile carbons, leading to a spiro-fused heterocyclic ring at the benzylic position. Alternatively, a reaction sequence could be designed to form a ring that incorporates the carbonyl carbon and one of the aromatic positions, with the dicyanophenyl ring being part of the spirocyclic system. beilstein-journals.org

The synthesis of bridged architectures could be achieved through a multi-step sequence involving intramolecular bond formations. For example, a tether could be installed by reacting a bifunctional reagent with both the α-chloroketone and one of the nitrile groups. A subsequent intramolecular cyclization could then form a bridge across the molecule, leading to a rigid, bicyclic system. The conformational constraints imposed by such architectures are of significant interest in medicinal chemistry and materials science.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Elucidation

Application of Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Intermediate Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring chemical reactions and identifying molecular structures in solution. acs.orgmagritek.com While one-dimensional (1D) ¹H NMR is routinely used to track the disappearance of reactants and the appearance of products, complex reaction mixtures often suffer from signal overlap, making unambiguous assignment difficult. univ-nantes.fr Multi-dimensional NMR techniques, such as 2D Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), provide an effective solution by resolving signals across multiple frequency dimensions.

In the context of synthesizing 1-Chloro-1-(2,5-dicyanophenyl)propan-2-one, for instance, via the chlorination of a precursor like 1-(2,5-dicyanophenyl)propan-2-one, in-line or on-line NMR monitoring can provide real-time quantitative data on reaction progress. univ-nantes.frmagritek.com By pumping the reaction mixture through an NMR spectrometer, spectra can be acquired at regular intervals without disturbing the reaction. chemrxiv.org

A 2D COSY experiment would be particularly valuable for identifying transient intermediates. It reveals proton-proton coupling networks, allowing for the structural assignment of species that may be present in low concentrations or have short lifetimes. For example, the correlation between the methine proton at the chlorinated carbon (C1) and the methyl protons (C3) of the target compound would be a key diagnostic signal. The disappearance of the methylene (B1212753) proton signals from the precursor and the emergence of this new methine signal can be precisely tracked.

Future Directions and Emerging Research Avenues

Integration into Automated Synthesis and Flow Chemistry Methodologies

The precise control over reaction parameters and the ability to handle reactive intermediates make automated synthesis and flow chemistry powerful tools for modern organic chemistry. The synthesis of α-haloketones, which can involve hazardous reagents and transient intermediates, is particularly well-suited for these technologies.

Future research could focus on developing a continuous flow process for the synthesis of 1-Chloro-1-(2,5-dicyanophenyl)propan-2-one. This would likely involve the multi-step synthesis from a suitable precursor, potentially a dicyano-substituted aromatic compound. A key advantage of flow chemistry is the ability to safely generate and immediately use reactive species, which would be beneficial for the halogenation step. Automated systems could be employed to rapidly screen and optimize reaction conditions such as temperature, residence time, and reagent stoichiometry, leading to higher yields and purity. The integration of in-line purification techniques could also be explored to create a seamless and efficient synthesis-to-product workflow.

Table 1: Hypothetical Parameters for Flow Synthesis of this compound

| Parameter | Hypothetical Range | Potential Impact |

|---|---|---|

| Temperature | -20°C to 60°C | Influences reaction rate and selectivity. |

| Residence Time | 1 to 30 minutes | Determines reaction completion. |

| Reagent Concentration | 0.1 to 1.0 M | Affects reaction kinetics and product purity. |

| Flow Rate | 0.1 to 5.0 mL/min | Controls residence time and throughput. |

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis offer green and sustainable alternatives to traditional synthetic methods by utilizing light or electricity to drive chemical reactions. The electron-deficient nature of the dicyanophenyl ring in this compound makes it a prime candidate for novel photocatalytic and electrocatalytic transformations.

Future research in this area could investigate the visible-light-induced reactions of this α-haloketone. For instance, photocatalytic atom transfer radical addition (ATRA) reactions could be explored, where the carbon-chlorine bond is homolytically cleaved to generate a radical intermediate. This radical could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The strong electron-withdrawing cyano groups are expected to significantly influence the redox potential of the molecule, potentially enabling unique reactivity not observed in other α-haloketones. Electrocatalytic methods could be employed for the reductive dehalogenation of the compound or to initiate novel coupling reactions.

Development of Asymmetric Synthetic Routes

The creation of chiral molecules is of paramount importance in medicinal chemistry and materials science. The α-carbon of this compound is a stereocenter, and the development of asymmetric synthetic routes to access enantiomerically pure forms of this compound would be a significant advancement.

Future research could focus on the development of catalytic asymmetric halogenation of a precursor ketone. This could involve the use of chiral catalysts, such as organocatalysts or transition metal complexes, to control the stereochemical outcome of the chlorination step. Alternatively, kinetic resolution of a racemic mixture of this compound could be explored using chiral reagents or catalysts. The resulting enantiopure α-haloketone would be a valuable building block for the synthesis of complex chiral molecules.

Bio-inspired Chemical Transformations (focusing on methodology, not biological activity)

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. While the biological activity of this compound is not the focus here, bio-inspired synthetic methodologies can be applied to this molecule.

A promising area of future research is the biocatalytic reduction of the ketone functionality. Ketoreductases (KREDs) are a class of enzymes that can reduce ketones to chiral alcohols with high enantioselectivity. Applying a panel of KREDs to this compound could lead to the stereoselective synthesis of the corresponding chlorohydrin. This bio-inspired transformation would provide access to valuable chiral building blocks that would be challenging to prepare using traditional chemical methods. The mild reaction conditions of biocatalysis would also be advantageous in preserving the sensitive α-chloro functionality.

Table 2: Potential Biocatalytic Reduction of this compound

| Enzyme Type | Potential Product | Key Advantage |

|---|---|---|

| Ketoreductase (KRED) | (1R,2S)- or (1S,2R)-1-Chloro-1-(2,5-dicyanophenyl)propan-2-ol | High enantioselectivity |

Expanding the Scope of Related Alpha-Haloketone Derivatives and Aryl Substituents

The synthetic potential of this compound can be further understood and expanded by exploring the synthesis and reactivity of related derivatives.

Future research in this direction would involve the systematic variation of both the halogen and the aryl substituent. For example, the corresponding α-bromo and α-iodo ketones could be synthesized to investigate the effect of the leaving group on reactivity. Furthermore, the dicyanophenyl group could be replaced with other electron-withdrawing or electron-donating groups to probe the electronic effects on the reactivity of the α-haloketone. This would lead to a deeper understanding of the structure-activity relationships of this class of compounds and would expand the toolbox of available building blocks for organic synthesis. The development of a library of these derivatives would be highly valuable for applications in medicinal chemistry and materials science.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Chloro-1-(2,5-dicyanophenyl)propan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like chalcone derivatives are synthesized via Claisen-Schmidt condensation between ketones and aromatic aldehydes under acidic or basic catalysis . Optimization includes adjusting reaction temperature (e.g., 60–80°C), solvent polarity (ethanol or DMF), and stoichiometric ratios of precursors. Monitoring via TLC or HPLC ensures reaction completion. For chlorinated derivatives, introducing chlorine via thionyl chloride (SOCl₂) or other chlorinating agents is common .

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR : Analyze and NMR spectra to confirm substituent positions and backbone structure. Aromatic protons in the 2,5-dicyanophenyl group appear as distinct doublets (δ 7.5–8.5 ppm), while the carbonyl (C=O) resonates near δ 200–210 ppm in NMR .

- IR : Identify carbonyl stretching (~1700 cm) and nitrile (C≡N) absorption (~2200 cm) .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- HPLC/GC : Purity assessment with reverse-phase C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can discrepancies between crystallographic data and spectroscopic results be resolved during structural validation?

- Methodological Answer :

- X-ray Refinement : Use programs like SHELXL for iterative refinement of crystallographic data, adjusting thermal parameters and occupancy factors to minimize R-values (<0.05) .

- Cross-Validation : Compare hydrogen-bonding geometries from X-ray data (e.g., D–H···A distances) with DFT-optimized structures to identify outliers .

- Spectroscopic Consistency : Ensure NMR coupling constants align with dihedral angles from crystal structures (e.g., Karplus equation for ) .

Q. What experimental and computational strategies are effective for analyzing hydrogen-bonding networks in the crystal lattice?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., motifs) using software like Mercury or CrystalExplorer .

- DFT Calculations : Optimize molecular clusters (e.g., dimeric units) using B3LYP/6-31G(d) to calculate interaction energies and compare with crystallographic data .

- Thermal Ellipsoids : Analyze anisotropic displacement parameters (ADPs) in X-ray data to assess dynamic vs. static disorder in hydrogen-bonded assemblies .

Q. How can QSPR/DFT models predict the reactivity and physicochemical properties of this compound?

- Methodological Answer :

- Descriptor Selection : Use quantum-chemical parameters (e.g., HOMO-LUMO gaps, dipole moments) computed via Gaussian or ORCA at the M06-2X/def2-TZVP level to train QSPR models .

- Solubility Prediction : Apply COSMO-RS simulations to estimate logP and solubility in polar solvents (e.g., DMSO) based on charge density surfaces .

- Reactivity Mapping : Calculate Fukui indices to identify electrophilic/nucleophilic sites for functionalization reactions .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields or purity across studies?

- Methodological Answer :

- Reproducibility Checks : Replicate reactions under controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables like moisture sensitivity .

- Analytical Calibration : Validate HPLC/GC methods with certified reference standards to rule out instrumental bias .

- Byproduct Identification : Use LC-MS or preparative TLC to isolate and characterize side products (e.g., diastereomers or oxidation derivatives) .

Experimental Design

Q. What crystallization conditions are optimal for obtaining high-quality single crystals of this compound?

- Methodological Answer :

- Solvent Screening : Test solvent mixtures (e.g., chloroform/hexane or DCM/petroleum ether) via slow evaporation or diffusion methods .

- Temperature Gradients : Use a thermal cycler to vary cooling rates (0.1–1.0°C/hour) and reduce lattice defects .

- Seeding : Introduce microcrystals from prior batches to induce controlled nucleation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.